molecular formula C10H10F3NO B1375881 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde CAS No. 63333-25-5

4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1375881
CAS No.: 63333-25-5
M. Wt: 217.19 g/mol
InChI Key: XMXVGRQKTKRCSV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with a trifluoromethyl group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(Dimethylamino)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzaldehyde:

Uniqueness

4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-(dimethylamino)-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)8-4-3-7(6-15)9(5-8)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXVGRQKTKRCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80795740
Record name 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80795740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-25-5
Record name 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80795740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4-fluoro-2-trifluoromethylbenzaldehyde (500 mg, 2.60 mmol), dimethylamine (5.5 mol/L in ethanol, 0.95 mL, 5.2 mmol), potassium carbonate (360 mg, 2.6 mmol) in 5.2 mL of N,N-dimethylformamide was stirred at 110° C. overnight in a sealed tube. After the reaction mixture was diluted with water, the solution was extracted with ether. The extract was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=85/15 to 75/25) to obtain the title compound as a pale yellow powder (393 mg, 70%).
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500 mg
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5.2 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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